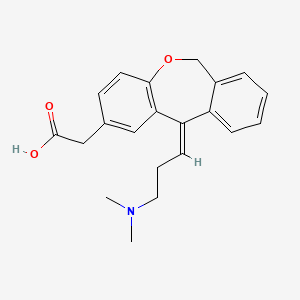

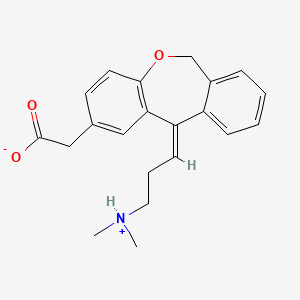

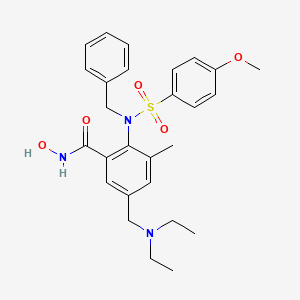

MMP-9 Inhibitor I

Übersicht

Beschreibung

MMP-9-Inhibitor I ist ein potenter und selektiver Inhibitor der Matrixmetalloproteinase-9 (MMP-9), einem Mitglied der Gelatinase-B-Familie. MMP-9 ist ein zinkabhängiges proteolytisches Enzym, das am Abbau der extrazellulären Matrix beteiligt ist und eine entscheidende Rolle in verschiedenen physiologischen und pathologischen Prozessen spielt, darunter Krebsinvasion, Metastasierung und Angiogenese . MMP-9-Inhibitor I zeichnet sich durch seine zellpermeable und reversible Hemmungseigenschaft aus, was ihn zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .

2. Präparationsmethoden

Die Synthese von MMP-9-Inhibitor I umfasst mehrere Schritte, darunter die Herstellung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. . Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen mit Hilfe von Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen, um den Bedarf an Forschung und therapeutischen Anwendungen zu decken .

Vorbereitungsmethoden

The synthesis of MMP-9 Inhibitor I involves multiple steps, including the preparation of key intermediates and the final coupling reactions. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to meet the demand for research and therapeutic applications .

Analyse Chemischer Reaktionen

MMP-9-Inhibitor I durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die inhibitorische Aktivität möglicherweise verändert.

Substitution: Substitutionsreaktionen an den aromatischen Ringen können zur Bildung verschiedener Analoga mit unterschiedlichen inhibitorischen Eigenschaften führen Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und der Art der eingeführten Substituenten ab.

Wissenschaftliche Forschungsanwendungen

MMP-9-Inhibitor I hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Entwicklung von diagnostischen Tests und Screening-Plattformen für MMP-9-Inhibitoren eingesetzt.

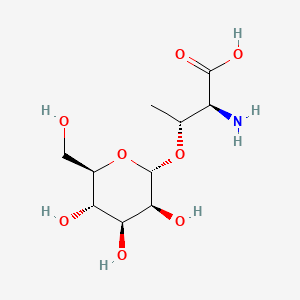

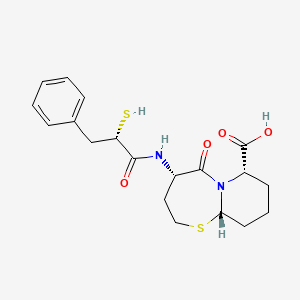

5. Wirkmechanismus

MMP-9-Inhibitor I entfaltet seine Wirkung, indem er an die aktive Stelle von MMP-9 bindet und verhindert, dass das Enzym mit seinen natürlichen Substraten interagiert. Diese Hemmung wird durch die Koordination der Hydroxamsäuregruppe des Inhibitors mit dem Zinkion in der aktiven Stelle von MMP-9 erreicht . Der Inhibitor interagiert auch mit anderen Resten in der aktiven Stelle, stabilisiert den Enzym-Inhibitor-Komplex und blockiert die katalytische Aktivität. Dieser Mechanismus reduziert effektiv den Abbau der extrazellulären Matrix und moduliert verschiedene Signalwege, die an der Krebsentwicklung und Entzündung beteiligt sind .

Wirkmechanismus

MMP-9 Inhibitor I exerts its effects by binding to the active site of MMP-9, preventing the enzyme from interacting with its natural substrates. This inhibition is achieved through the coordination of the inhibitor’s hydroxamic acid group with the zinc ion in the active site of MMP-9 . The inhibitor also interacts with other residues in the active site, stabilizing the enzyme-inhibitor complex and blocking the catalytic activity. This mechanism effectively reduces the degradation of the extracellular matrix and modulates various signaling pathways involved in cancer progression and inflammation .

Vergleich Mit ähnlichen Verbindungen

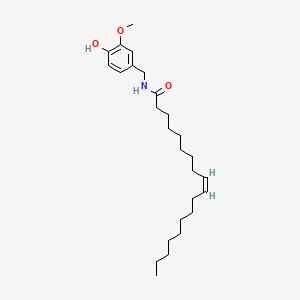

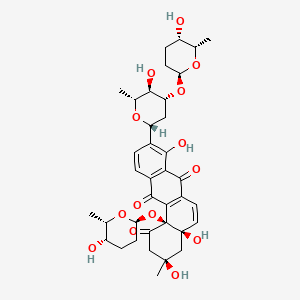

MMP-9-Inhibitor I ist einzigartig aufgrund seiner hohen Selektivität und Potenz im Vergleich zu anderen MMP-Inhibitoren. Zu ähnlichen Verbindungen gehören:

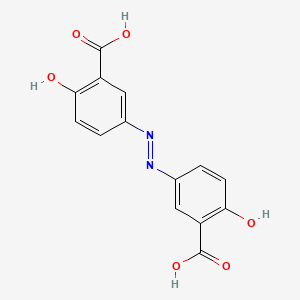

Batimastat: Ein Breitband-MMP-Inhibitor mit geringerer Selektivität für MMP-9.

Marimastat: Ein weiterer Breitband-Inhibitor mit einem ähnlichen Wirkmechanismus, aber geringerer Selektivität.

Prinomastat: Ein selektiver Inhibitor für MMP-2 und MMP-9, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

CGS-27023A: Ein potenter MMP-Inhibitor mit einem breiteren Wirkungsspektrum. MMP-9-Inhibitor I zeichnet sich durch seine reversible Hemmung und höhere Selektivität für MMP-9 aus, was ihn zu einem wertvollen Werkzeug für spezifische Forschungsanwendungen und potenzielle therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name |

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNMBFWQBKEBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

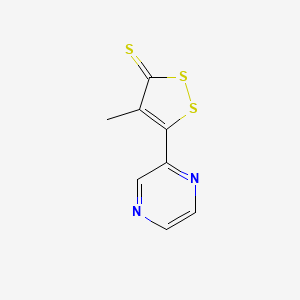

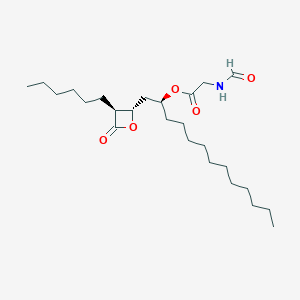

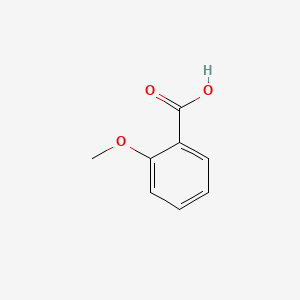

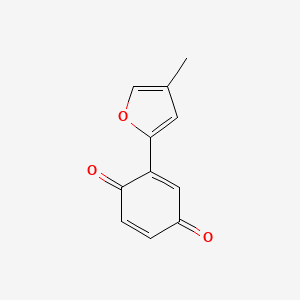

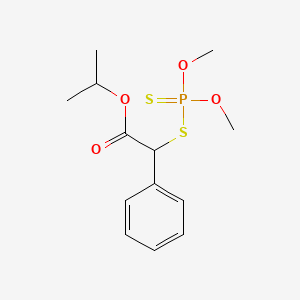

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.